
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves a practical approach where key steps include chlorination and deacetylation followed by intramolecular cyclization. This process highlights the compound's role as a key intermediate for further chemical transformations. For instance, Matsuoka et al. (1997) developed a synthesis pathway emphasizing its role in the production of prulifloxacin (NM441), showcasing its importance in medicinal chemistry (Matsuoka et al., 1997).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions :
- Cheng De-jun (2004) describes a method for preparing a variant of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate that is practical and easy to industrialize (Cheng, 2004).
- O. Chupakhin et al. (1992) explored reactions of N-Aminoquinolones with ketones, leading to the synthesis of derivatives of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Chupakhin et al., 1992).
- Matsuoka et al. (1997) developed a practical synthesis for a key intermediate of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, offering new ways to synthesize 2-thioquinoline skeleton (Matsuoka et al., 1997).
Antibacterial Activity and Pharmaceutical Applications :
- H. Koga et al. (1980) found that derivatives of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrated significant antibacterial activities, more active than oxolinic acid against various bacteria (Koga et al., 1980).
- J. Sheu et al. (1998) synthesized derivatives showing good antibacterial activities, notably against methicillin-resistant Staphylococcus aureus (MRSA) (Sheu et al., 1998).
- A. Hashimoto et al. (2007) reported on the synthesis of a broad-spectrum antibacterial agent, highlighting its effectiveness against resistant organisms (Hashimoto et al., 2007).
Other Applications :
- Y. Goueffon et al. (1981) described the use of a derivative in treating systemic infections due to its broad antibacterial activity (Goueffon et al., 1981).
Mecanismo De Acción
Target of Action
It is known that quinolone compounds, which this compound is a derivative of, often target bacterial dna gyrase and topoisomerase iv .
Mode of Action
Quinolones typically work by inhibiting the aforementioned enzymes, preventing DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
Quinolones generally interfere with the dna replication process in bacteria, disrupting their life cycle .
Result of Action
As a quinolone derivative, it is likely to cause bacterial cell death by inhibiting dna replication .
Propiedades
IUPAC Name |
ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQWGRDZOWBHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate synthesized according to the research?
A1: The research describes the synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through a desamination reaction. Treating ethyl 1-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with α-dicarbonyl compounds like glyoxal, glyoxylic acid, or ethyl pyruvate leads to the formation of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate []. This suggests that the α-dicarbonyl compounds play a crucial role in removing the amino group from the starting material, leading to the desired product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

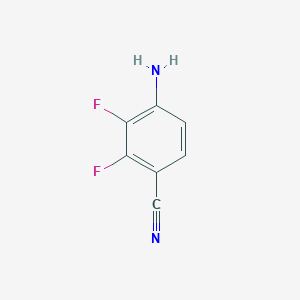
![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)

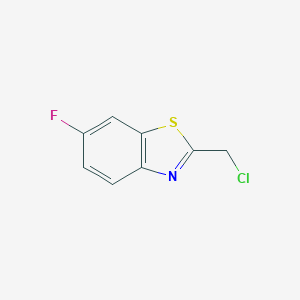

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)

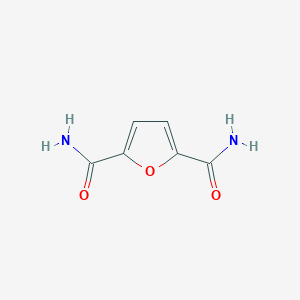
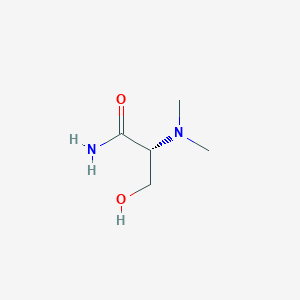
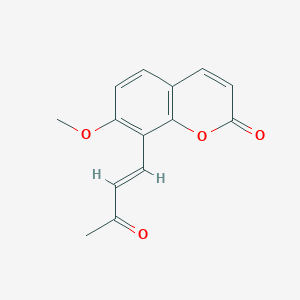
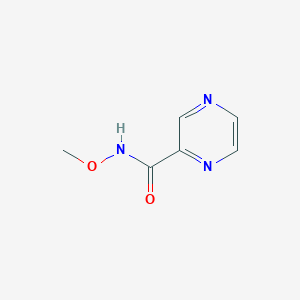

![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)